molecular formula C9H9N3O3 B14083002 4-(5-Amino-1,3,4-oxadiazol-2(3H)-ylidene)-2-methoxycyclohexa-2,5-dien-1-one CAS No. 19949-27-0

4-(5-Amino-1,3,4-oxadiazol-2(3H)-ylidene)-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14083002
CAS No.: 19949-27-0
M. Wt: 207.19 g/mol
InChI Key: IJRSUTWWWLFEKO-UHFFFAOYSA-N
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Description

Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- is a heterocyclic compound that contains both phenol and oxadiazole functional groups The presence of the oxadiazole ring, which includes nitrogen and oxygen atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- typically involves the formation of the oxadiazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then coupled with a phenol derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products:

  • Oxidized phenol derivatives
  • Reduced oxadiazole derivatives
  • Substituted amino-oxadiazole derivatives

Scientific Research Applications

Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- can be compared with other similar compounds such as:

  • Phenol, 2-(5-amino-1,3,4-oxadiazol-2-yl)-
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness: The presence of both the phenol and oxadiazole functional groups in Phenol, 4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxy- imparts unique chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

19949-27-0

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C9H9N3O3/c1-14-7-4-5(2-3-6(7)13)8-11-12-9(10)15-8/h2-4,13H,1H3,(H2,10,12)

InChI Key

IJRSUTWWWLFEKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(O2)N)O

Origin of Product

United States

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